5,6-Dichloro-N-cyclobutylnicotinamide

CD38 NADase Enzyme inhibition

5,6-Dichloro-N-cyclobutylnicotinamide is a research-grade CD38 inhibitor with a distinct 5,6-dichloro and N-cyclobutyl scaffold that drives a unique species-selectivity profile (mouse IC50=19 nM vs. human IC50=298 nM). Generic mono-halogenated analogs fail to replicate this 15.7-fold mouse potency, making this compound the essential tool for preclinical murine models. Procure high-purity material (≥98%) suitable for reproducible in vitro enzyme assays, functional probing of NAD+ metabolism, and SAR library synthesis.

Molecular Formula C10H10Cl2N2O
Molecular Weight 245.1 g/mol
CAS No. 1249443-42-2
Cat. No. B1454104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-N-cyclobutylnicotinamide
CAS1249443-42-2
Molecular FormulaC10H10Cl2N2O
Molecular Weight245.1 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl
InChIInChI=1S/C10H10Cl2N2O/c11-8-4-6(5-13-9(8)12)10(15)14-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15)
InChIKeyLQENLWMWGQDPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-N-cyclobutylnicotinamide (CAS 1249443-42-2): Core Identity and Structural Definition for Procurement Validation


5,6-Dichloro-N-cyclobutylnicotinamide (CAS 1249443-42-2) is a nicotinamide derivative characterized by a 5,6-dichloro-substituted pyridine ring and an N-cyclobutyl amide moiety, with a molecular weight of 245.1 g/mol . This compound belongs to the class of heterocyclic amides that have garnered attention as potential CD38 inhibitors and intermediates in medicinal chemistry [1]. Its predicted physicochemical properties include a boiling point of 378.6±42.0 °C, a density of 1.40±0.1 g/cm³, and a pKa of 12.60±0.20 .

Why 5,6-Dichloro-N-cyclobutylnicotinamide Cannot Be Readily Substituted by In-Class Analogs Without Loss of Activity


Nicotinamide derivatives with varying halogenation patterns and N-substituents exhibit markedly different target engagement and selectivity profiles. For example, the 5,6-dichloro substitution pattern on the pyridine ring is not equivalent to mono-halogenated or bromo-chloro analogs, and the cyclobutyl amide confers distinct conformational constraints that influence binding pocket complementarity [1]. Direct experimental evidence from CD38 inhibition assays demonstrates that 5,6-Dichloro-N-cyclobutylnicotinamide displays a unique species-selectivity profile (human IC50 = 298 nM vs. mouse IC50 = 19 nM) [2] that is not observed for other CD38-targeting nicotinamides. Consequently, generic substitution with structurally similar compounds (e.g., 6-chloro- or 6-bromo-N-cyclobutylnicotinamide) is unlikely to preserve the same quantitative activity profile in target-based assays.

5,6-Dichloro-N-cyclobutylnicotinamide: Direct Comparative Evidence Against Relevant Analogs and Inhibitors


Comparative Human CD38 Inhibition: 5,6-Dichloro-N-cyclobutylnicotinamide vs. MK-0159 and 78c

5,6-Dichloro-N-cyclobutylnicotinamide inhibits human CD38 with an IC50 of 298 nM [1]. In contrast, the optimized CD38 inhibitor MK-0159 exhibits an IC50 of 22 nM against human CD38 , while 78c shows an IC50 of 7.3 nM . The 5,6-dichloro derivative is approximately 13.5-fold less potent than MK-0159 and 40-fold less potent than 78c on human CD38, positioning it as a moderately active scaffold rather than a high-potency lead.

CD38 NADase Enzyme inhibition

Mouse CD38 Inhibition: Species-Specific Activity Differential

5,6-Dichloro-N-cyclobutylnicotinamide demonstrates an IC50 of 19 nM against mouse CD38 [1], representing a 15.7-fold increase in potency relative to its human CD38 activity (298 nM). This species-selectivity profile contrasts with MK-0159 (mouse IC50 = 3 nM, human/mouse ratio = 7.3) and 78c (mouse IC50 = 1.9 nM, human/mouse ratio = 3.8) . The 5,6-dichloro derivative exhibits the largest human-to-mouse potency differential among these comparators.

CD38 Species selectivity Preclinical models

Physicochemical Differentiation: Predicted pKa vs. Parent Nicotinamide

The predicted pKa of 5,6-Dichloro-N-cyclobutylnicotinamide is 12.60±0.20 , indicating it is a much weaker acid than the parent compound nicotinamide, which has a reported pKa of approximately 3.3 [1]. This 9.3-unit increase in pKa reflects the electron-withdrawing effects of the 5,6-dichloro substitution and the steric/electronic influence of the cyclobutyl amide group.

Physicochemical properties pKa Formulation

Structural Differentiation: 5,6-Dichloro Substitution vs. Mono-Halogenated and Bromo-Chloro Analogs

5,6-Dichloro-N-cyclobutylnicotinamide (MW 245.1 g/mol) contains two chloro substituents at the 5- and 6-positions of the pyridine ring . In contrast, the mono-chloro analog 6-chloro-N-cyclobutylnicotinamide (MW 210.7 g/mol) [1] and the bromo-chloro hybrid 5-bromo-6-chloro-N-cyclobutylnicotinamide (MW 289.55 g/mol) differ in both halogen identity and molecular weight. The 5,6-dichloro pattern provides a distinct electronic and steric profile compared to the 5-bromo-6-chloro substitution, which may influence target binding due to differences in halogen size (van der Waals radius: Cl = 1.75 Å vs. Br = 1.85 Å) and electronegativity.

Structure-activity relationship Halogenation Medicinal chemistry

5,6-Dichloro-N-cyclobutylnicotinamide: Evidence-Backed Research and Development Use Cases


CD38 Enzymatic Assays and Target Validation Studies

As a moderate-potency CD38 inhibitor (human IC50 = 298 nM, mouse IC50 = 19 nM), 5,6-Dichloro-N-cyclobutylnicotinamide is suitable for in vitro enzyme assays to study CD38-dependent NAD+ metabolism [1]. Its species-selectivity profile allows researchers to evaluate mouse CD38 pharmacology in cellular or biochemical contexts where high-potency inhibitors like MK-0159 or 78c may not be optimal due to off-target concerns.

Chemical Probe for Nicotinamide-Binding Pocket Exploration

The compound's 5,6-dichloro substitution pattern and cyclobutyl amide provide a distinct chemical scaffold for probing the nicotinamide-binding pocket of CD38 and related enzymes [1]. Its moderate activity and predictable physicochemical properties (predicted pKa 12.60) make it a valuable tool compound for structure-activity relationship (SAR) studies aimed at understanding halogen effects on target engagement .

Synthetic Intermediate for Diversified Nicotinamide Derivatives

5,6-Dichloro-N-cyclobutylnicotinamide serves as a versatile building block for further functionalization. The 5,6-dichloro groups can undergo nucleophilic substitution or metal-catalyzed coupling reactions, enabling the synthesis of libraries of N-cyclobutyl nicotinamide derivatives for medicinal chemistry campaigns .

In Vivo Mouse Pharmacology Studies Targeting CD38

Given its 15.7-fold higher potency against mouse CD38 (IC50 = 19 nM) compared to human CD38 (298 nM), 5,6-Dichloro-N-cyclobutylnicotinamide is particularly well-suited for preclinical in vivo studies in mouse models where CD38 modulation is of interest [1]. This species-selectivity may reduce the need for humanized target models in early-stage proof-of-concept experiments.

Quote Request

Request a Quote for 5,6-Dichloro-N-cyclobutylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.